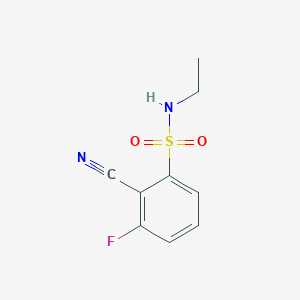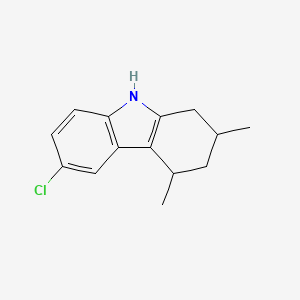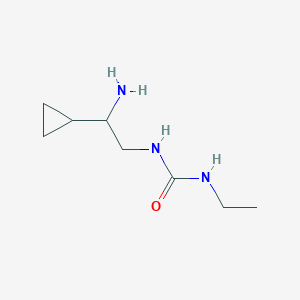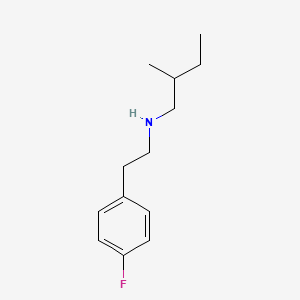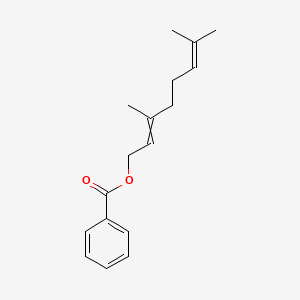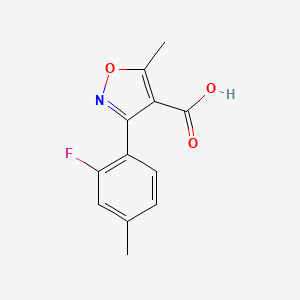
(2-Azidoethyl)diethylmethylazanium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Azidoethyl)diethylmethylazanium iodide is an organic compound that features an azide group attached to an ethyl chain, which is further bonded to a diethylmethylammonium ion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Azidoethyl)diethylmethylazanium iodide typically involves the reaction of diethylmethylamine with an azide source, such as sodium azide, in the presence of an iodide source. One common method involves the use of triphenylphosphine, iodine, and imidazole to convert alcohols directly to azides . The reaction conditions often require stirring the reactants in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Azidoethyl)diethylmethylazanium iodide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution: Sodium azide, triphenylphosphine, iodine, imidazole, DMSO.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium or platinum catalysts.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Substitution: Various substituted azides.
Reduction: Corresponding amines.
Cycloaddition: 1,2,3-triazoles.
科学的研究の応用
(2-Azidoethyl)diethylmethylazanium iodide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other azide-containing compounds and heterocycles. It is also employed in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with azide groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Industry: Applied in materials science for the modification of polymers and the creation of cross-linked polymer networks.
作用機序
The mechanism of action of (2-Azidoethyl)diethylmethylazanium iodide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules, enabling bioconjugation and labeling.
類似化合物との比較
Similar Compounds
(2-Azidoethyl)trimethylazanium iodide: Similar structure but with a trimethylammonium ion instead of a diethylmethylammonium ion.
2-Azido-N,N-dimethylethanamine: Contains a dimethylamino group instead of a diethylmethylammonium group.
Uniqueness
(2-Azidoethyl)diethylmethylazanium iodide is unique due to its specific combination of the azide group with the diethylmethylammonium ion
特性
分子式 |
C7H17IN4 |
|---|---|
分子量 |
284.14 g/mol |
IUPAC名 |
2-azidoethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C7H17N4.HI/c1-4-11(3,5-2)7-6-9-10-8;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
IOIVTSJOPWLOPR-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CC)CCN=[N+]=[N-].[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-pyrazol-4-amine](/img/structure/B15327229.png)
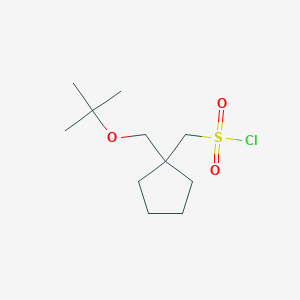
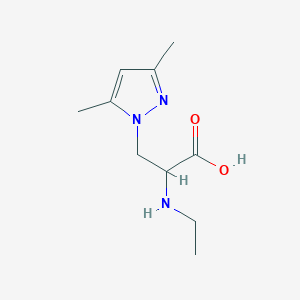
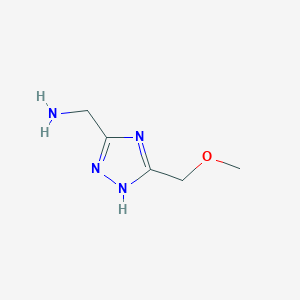
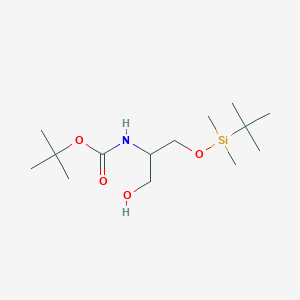

![5-Chloro-1-methyl-1,2-dihydrospiro[indole-3,4'-piperidine]dihydrochloride](/img/structure/B15327267.png)
